4-(1,1,2,2,3,3,3-Heptafluoropropoxy)-3-propan-2-ylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

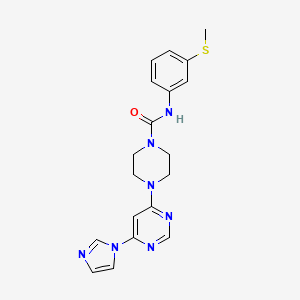

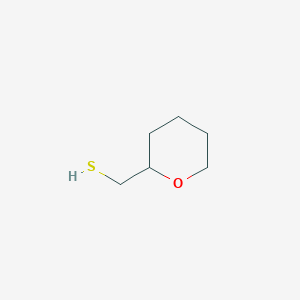

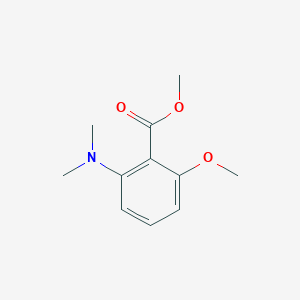

4-(1,1,2,2,3,3,3-Heptafluoropropoxy)-3-propan-2-ylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 2095409-41-7 . It has a molecular weight of 402.72 . The IUPAC name for this compound is 3-isopropyl-4-(perfluoropropoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClF7O3S/c1-6(2)8-5-7(24(13,21)22)3-4-9(8)23-12(19,20)10(14,15)11(16,17)18/h3-6H,1-2H3 . This indicates that the molecule contains 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Structure-Activity Relationship in Cancer Therapeutics

Studies have highlighted the importance of sulfonyl chloride derivatives in exploring structure-activity relationships, particularly in developing novel small molecule inhibitors for pathways involved in cancer. For instance, arylsulfonamide analogs have shown potential in antagonizing tumor growth, indicating a pathway for modifying sulfonyl chlorides to improve pharmacological properties toward cancer therapeutics (Mun et al., 2012).

Activation of Hydroxyl Groups in Polymeric Carriers

Research on activating hydroxyl groups of polymeric carriers using sulfonyl chlorides like 4-fluorobenzenesulfonyl chloride suggests their utility in covalently attaching biologicals to solid supports. This application is crucial in developing therapeutic approaches and bioselective separations, demonstrating the versatile role of sulfonyl chlorides in bioconjugation chemistry (Chang et al., 1992).

Synthesis and Characterization of Novel Compounds

Sulfonyl chlorides are integral in synthesizing and characterizing novel compounds with potential applications in materials science. For example, the synthesis and epoxidation of specific phosphazene derivatives involve reactions with sulfonyl chloride-related compounds, underlining their importance in creating new materials with unique properties (Chistyakov et al., 2019).

Environmental Science and Degradation Mechanisms

Research into the degradation mechanisms of pollutants highlights the role of sulfonyl chlorides in environmental science. Studies on the mechanochemical treatment of dioxins, for example, provide insights into how specific sulfonyl chloride derivatives might contribute to environmental remediation efforts (Nomura et al., 2005).

properties

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF7O3S/c1-6(2)8-5-7(24(13,21)22)3-4-9(8)23-12(19,20)10(14,15)11(16,17)18/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFPRHPDYVDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Heptafluoropropoxy)-3-(propan-2-yl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2684217.png)